(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone
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Overview
Description
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound with a unique structure that combines elements of cyclooctane, thieno, pyridine, and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate cyclooctane derivatives with thieno and pyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)(4-chlorophenyl)methanone
- Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[B]thieno[3,2-E]pyridine-3-carboxylate .
Uniqueness
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C23H25N3OS/c24-20-18-13-16-8-3-1-2-4-10-19(16)25-22(18)28-21(20)23(27)26-12-11-15-7-5-6-9-17(15)14-26/h5-7,9,13H,1-4,8,10-12,14,24H2 |
InChI Key |
HXMWWTTVCXDELB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N |
Origin of Product |
United States |
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